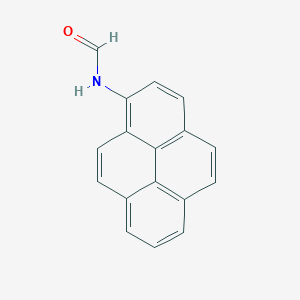

N-Formyl-1-aminopyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Formyl-1-aminopyrene, also known as this compound, is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biotransformation and Detoxification

FAP is produced during the metabolism of 1-NP by human intestinal microbiota. Studies have shown that FAP, along with 1-aminopyrene (1-AP), accounts for a significant portion of the metabolic products of 1-NP, suggesting that these compounds may play a role in detoxifying harmful substances in the gut. Specifically, after chronic exposure to 1-NP, FAP's contribution to metabolism increased to 66%, indicating an adaptive response by the microbiota to detoxify this carcinogenic compound .

Chemotactic Properties

FAP interacts with formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in mediating immune responses. These receptors are crucial for leukocyte migration towards sites of inflammation. Research has demonstrated that FAP can activate these receptors, leading to various cellular responses such as degranulation and chemotaxis in neutrophils. This activation plays a significant role in the body's defense mechanisms against infections and inflammation .

Photochemical Transformations

FAP undergoes photochemical transformations when exposed to light, resulting in various oxidation products. These transformations can lead to the formation of potentially mutagenic compounds. Understanding these reactions is essential for assessing the environmental impact of FAP and its derivatives, particularly in polluted areas where sunlight can induce chemical changes .

Environmental Monitoring

Given its origins from 1-NP, FAP serves as a marker for environmental pollution assessment. Its detection in biological samples can indicate exposure to nitropolycyclic aromatic hydrocarbons (PAHs), which are known carcinogens. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to quantify FAP levels in environmental samples, aiding in pollution monitoring efforts .

Toxicological Studies

Toxicological research has shown that while FAP itself may exhibit lower mutagenicity compared to its precursor 1-NP, it is essential to study its long-term effects on human health and the environment. Case studies have indicated that both FAP and 1-AP do not exhibit mutagenic properties towards certain bacterial strains, suggesting a potential detoxification pathway through microbial metabolism . However, further studies are needed to fully understand their toxicological profiles.

Data Summary Table

Case Studies

- Microbial Metabolism Study : A study utilizing a semicontinuous culture system demonstrated the ability of human intestinal microbiota to metabolize 1-NP into non-mutagenic derivatives including FAP, highlighting its role in gut detoxification processes .

- Immune Response Activation : Research on neutrophil activation showed that FAP binding to formyl peptide receptors triggers significant immune responses, which could provide insights into therapeutic applications for inflammatory diseases .

- Environmental Impact Assessment : A study focusing on urban air quality found detectable levels of nitropolycyclic aromatic hydrocarbons, including metabolites like FAP, underscoring its relevance in environmental monitoring programs aimed at assessing public health risks associated with air pollution .

特性

CAS番号 |

103915-43-1 |

|---|---|

分子式 |

C17H11NO |

分子量 |

245.27 g/mol |

IUPAC名 |

N-pyren-1-ylformamide |

InChI |

InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |

InChIキー |

YRRFNWAQLGOASH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |

正規SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |

Key on ui other cas no. |

103915-43-1 |

同義語 |

N-formyl-1-aminopyrene NFAP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。